3-Benzyl-5-(4-cyclohexylsulfanyl-3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one
Description
3-Benzyl-5-(4-cyclohexylsulfanyl-3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a benzyl group at position 3 and a substituted benzylidene moiety at position 4. The benzylidene substituent includes a cyclohexylsulfanyl (C6H11S) group at position 4 and a nitro (NO2) group at position 3 of the aromatic ring.
The thiazolidin-4-one core (a five-membered ring containing nitrogen and sulfur) provides a rigid scaffold for functionalization, enabling modulation of electronic and steric properties. The benzylidene group introduces conjugation, which may influence photophysical properties and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
(5E)-3-benzyl-5-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S3/c26-22-21(31-23(29)24(22)15-16-7-3-1-4-8-16)14-17-11-12-20(19(13-17)25(27)28)30-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDTXLDTEIVFKI-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among thiazolidin-4-one derivatives lie in the substituents at positions 3 and 5. Below is a comparative analysis of selected analogs:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : The cyclohexylsulfanyl group in the target compound introduces steric bulk, which may reduce membrane permeability compared to smaller substituents like chloro or methoxy .
- Hydrogen-Bonding Capacity : Compounds with hydroxy or methoxy groups (e.g., ) exhibit stronger intermolecular hydrogen bonds, influencing crystallization behavior and solubility .
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